(R)-(6,6'-Dimethoxybiphenyl-2,2'-diyl)bis[bis(4-methylphenyl)phosphine]
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Overview
Description
“®-(6,6’-Dimethoxybiphenyl-2,2’-diyl)bis[bis(4-methylphenyl)phosphine]” is a chemical compound with the molecular formula C42H40O2P2. It has a molecular weight of 638.71 . This compound is sold in collaboration with Solvias AG .
Molecular Structure Analysis
The molecular structure of this compound includes two phosphine groups attached to a biphenyl core, which is further substituted with methyl and methoxy groups . The exact 3D conformation can be determined using techniques like X-ray crystallography .More specific physical and chemical properties such as melting point, boiling point, and solubility are not provided in the available resources .
Scientific Research Applications
Synthesis and Structural Properties
MeO-BIPHEP and its analogues have been synthesized in enantiomerically pure forms, utilizing a synthetic scheme that includes ortho-lithiation/iodination reactions followed by Ullmann reactions. This method provides an efficient route to bis(phosphinoyl)-substituted biphenyl systems, with absolute configurations established through X-ray analysis of derived Pd complexes and CD comparisons (Schmid et al., 1991).
Catalytic Applications
Enantioselective Catalysis
MeO-BIPHEP has demonstrated efficiency as a ligand in enantioselective catalysis. It has been used in the hydrogenation of pyrones, where a hydrido-bis-solvento complex of Ru(II) demonstrated structural significance in the enantioselective hydrogenation cycle (Currao et al., 1996). Additionally, new optically active MeO-BIPHEP-type ligands have been prepared and characterized, contributing to the synthesis of chiral diphosphines by an improved method, which are significant in asymmetric synthesis (Menglin et al., 2006).
Coordination Chemistry
In coordination chemistry, MeO-BIPHEP has shown the capability to act as a six-electron donor to Ru(II) via an unexpected coordination, as elucidated through detailed NMR studies and X-ray structural analysis. This property is critical for understanding the electronic and structural aspects of transition metal complexes involving MeO-BIPHEP (Feiken et al., 1997).
Suzuki-Miyaura Coupling Reactions
MeO-BIPHEP-based Pd(II) complexes have been identified as effective precatalysts for Suzuki-Miyaura coupling reactions, showcasing high yields and short reaction times. This highlights MeO-BIPHEP's role in facilitating carbon-carbon bond formation, a cornerstone reaction in organic synthesis (Barder, 2006).
Mechanism of Action
Target of Action
The primary targets of ®-(6,6’-Dimethoxybiphenyl-2,2’-diyl)bis[bis(4-methylphenyl)phosphine], also known as ®-(+)-2,2’-Bis(di-p-tolylphosphino)-6,6’-dimethoxy-1,1’-biphenyl, are transition metal catalysts . This compound is a type of phosphine ligand, which is a molecule that binds to a central metal atom to form a coordination complex .
Mode of Action
The compound interacts with its targets by donating electron pairs to the transition metal catalysts . This interaction forms a coordination complex, which can stabilize and/or activate the metal species . The resulting changes include the modification of the electronic nature, steric requirements, and solubility of the ligand and their corresponding metal complexes .
Biochemical Pathways
The affected pathways primarily involve transition metal catalysis and organocatalysis . The compound’s action can inspire the design of new phosphines of various structures and tune their properties . The downstream effects include the synthesis of new phosphines and the enhancement of catalytic reactions .
Result of Action
The molecular and cellular effects of the compound’s action are primarily observed in chemical reactions rather than biological systems. In chemical reactions, the compound can enhance the efficiency and selectivity of catalytic processes . It can also influence the synthesis of new phosphines and other organic compounds .
Properties
IUPAC Name |
[2-[2-bis(4-methylphenyl)phosphanyl-6-methoxyphenyl]-3-methoxyphenyl]-bis(4-methylphenyl)phosphane |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H40O2P2/c1-29-13-21-33(22-14-29)45(34-23-15-30(2)16-24-34)39-11-7-9-37(43-5)41(39)42-38(44-6)10-8-12-40(42)46(35-25-17-31(3)18-26-35)36-27-19-32(4)20-28-36/h7-28H,1-6H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTMVLPFJTUJZAY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)P(C2=CC=C(C=C2)C)C3=CC=CC(=C3C4=C(C=CC=C4P(C5=CC=C(C=C5)C)C6=CC=C(C=C6)C)OC)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H40O2P2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
638.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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